

# Spectroscopic Analysis of Cinnamyl Valerate: A Technical Guide

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## Compound of Interest

Compound Name: Cinnamyl valerate

Cat. No.: B077708

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **cinnamyl valerate**, an ester known for its applications in the flavor, fragrance, and pharmaceutical industries. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for obtaining and analyzing these spectra.

## Chemical Structure and Properties

**Cinnamyl valerate**, also known as pentanoic acid, 3-phenyl-2-propen-1-yl ester, is an organic compound with the molecular formula  $C_{14}H_{18}O_2$ . It is synthesized from the esterification of cinnamyl alcohol and valeric acid.

Table 1: Physicochemical Properties of **Cinnamyl Valerate**

Property	Value
Molecular Formula	C <sub>14</sub> H <sub>18</sub> O <sub>2</sub>
Molecular Weight	218.29 g/mol
CAS Number	10482-65-2
Appearance	Colorless to pale yellow liquid
Odor	Fruity, balsamic, and slightly floral

## Spectroscopic Data

The following sections present the expected spectroscopic data for **cinnamyl valerate** based on analysis of its chemical structure and comparison with similar compounds.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. The predicted <sup>1</sup>H and <sup>13</sup>C NMR data for **cinnamyl valerate** are summarized below.

Table 2: Predicted <sup>1</sup>H NMR Spectroscopic Data for **Cinnamyl Valerate** (in CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Integration	Assignment
~7.40 - 7.20	m	5H	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )
~6.65	d	1H	Vinylic proton (-CH=)
~6.25	dt	1H	Vinylic proton (-CH=)
~4.75	d	2H	Methylene protons (-O-CH <sub>2</sub> -)
~2.30	t	2H	Methylene protons (-CO-CH <sub>2</sub> -)
~1.65	m	2H	Methylene protons (-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> )
~1.40	m	2H	Methylene protons (-CH <sub>2</sub> -CH <sub>3</sub> )
~0.95	t	3H	Methyl protons (-CH <sub>3</sub> )

Table 3: Predicted <sup>13</sup>C NMR Spectroscopic Data for **Cinnamyl Valerate** (in CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) (ppm)	Assignment
~173.0	Carbonyl carbon (C=O)
~136.0	Quaternary aromatic carbon
~134.0	Vinylic carbon (-CH=)
~128.5	Aromatic carbons
~128.0	Aromatic carbons
~126.5	Aromatic carbons
~123.5	Vinylic carbon (-CH=)
~65.0	Methylene carbon (-O-CH <sub>2</sub> -)
~34.0	Methylene carbon (-CO-CH <sub>2</sub> -)
~27.0	Methylene carbon (-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> )
~22.5	Methylene carbon (-CH <sub>2</sub> -CH <sub>3</sub> )
~13.5	Methyl carbon (-CH <sub>3</sub> )

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption peaks for **cinnamyl valerate** are presented in Table 4.

Table 4: Characteristic IR Absorption Peaks for **Cinnamyl Valerate**

Wavenumber (cm <sup>-1</sup> )	Functional Group	Description of Vibration
~3030	C-H (Aromatic and Vinylic)	Stretching
~2960, ~2870	C-H (Aliphatic)	Stretching
~1735	C=O (Ester)	Stretching
~1650	C=C (Alkene)	Stretching
~1600, ~1495	C=C (Aromatic)	Stretching
~1160	C-O (Ester)	Stretching

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **cinnamyl valerate** is expected to show a molecular ion peak and several characteristic fragment ions.

Table 5: Major Fragment Ions in the Mass Spectrum of **Cinnamyl Valerate**

m/z	Ion Fragment
218	[M] <sup>+</sup> (Molecular Ion)
117	[C <sub>9</sub> H <sub>9</sub> ] <sup>+</sup> (Cinnamyl Cation)
115	[C <sub>9</sub> H <sub>7</sub> ] <sup>+</sup>
102	[C <sub>5</sub> H <sub>9</sub> O <sub>2</sub> ] <sup>+</sup> (Valerate Fragment)
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium Cation)
71	[C <sub>4</sub> H <sub>7</sub> O] <sup>+</sup>
57	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>
43	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>

## Experimental Protocols

This section details the methodologies for the synthesis of **cinnamyl valerate** and the acquisition of its spectroscopic data.

## Synthesis of Cinnamyl Valerate (Fischer Esterification)

**Cinnamyl valerate** can be synthesized via the Fischer esterification of cinnamyl alcohol with valeric acid using an acid catalyst.

Materials:

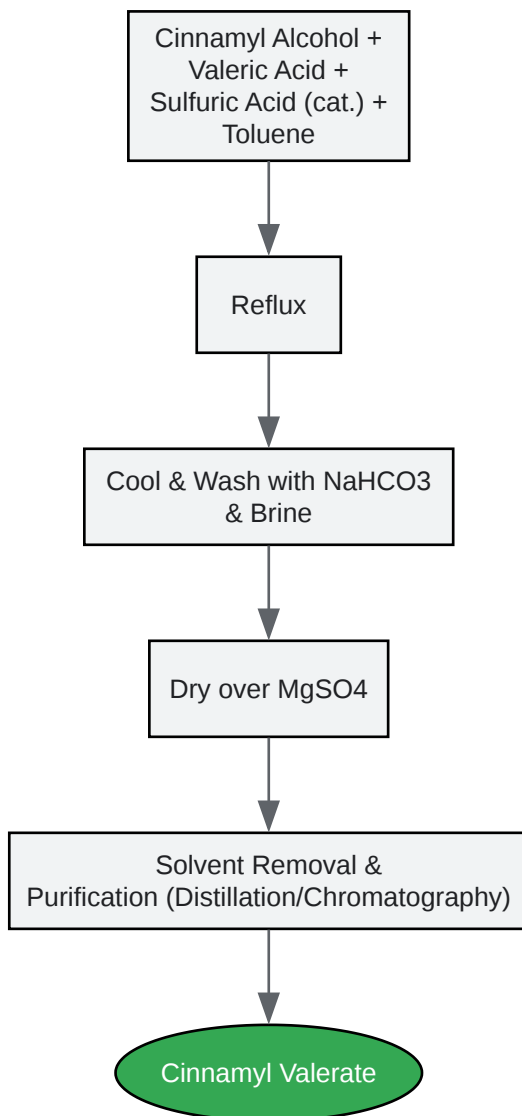
- Cinnamyl alcohol
- Valeric acid
- Concentrated sulfuric acid (catalyst)
- Toluene (solvent)
- Sodium bicarbonate solution (saturated)
- Brine
- Anhydrous magnesium sulfate
- Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel)
- Heating mantle

Procedure:

- In a round-bottom flask, dissolve cinnamyl alcohol and a molar excess of valeric acid in toluene.
- Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
- Attach a reflux condenser and heat the mixture to reflux for several hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).

- Once the reaction is complete, cool the mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the excess acid.
- Wash the organic layer with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude **cinnamyl valerate**.
- Purify the product by vacuum distillation or column chromatography.

## Fischer Esterification Workflow for Cinnamyl Valerate Synthesis

[Click to download full resolution via product page](#)Synthesis of **Cinnamyl Valerate****NMR Spectroscopy**

Sample Preparation:



- Dissolve 5-10 mg of purified **cinnamyl valerate** in approximately 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Cap the tube and ensure the solution is homogeneous.

#### Data Acquisition:

- $^1\text{H}$  NMR: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- $^{13}\text{C}$  NMR: Acquire the spectrum on the same instrument. Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required. Proton decoupling is typically used to simplify the spectrum.

## IR Spectroscopy

#### Sample Preparation:

- For Attenuated Total Reflectance (ATR)-IR, place a small drop of **cinnamyl valerate** directly onto the ATR crystal.

#### Data Acquisition:

- Acquire the spectrum using an FTIR spectrometer equipped with an ATR accessory.
- Typically, 16-32 scans are co-added at a resolution of  $4\text{ cm}^{-1}$ .
- A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

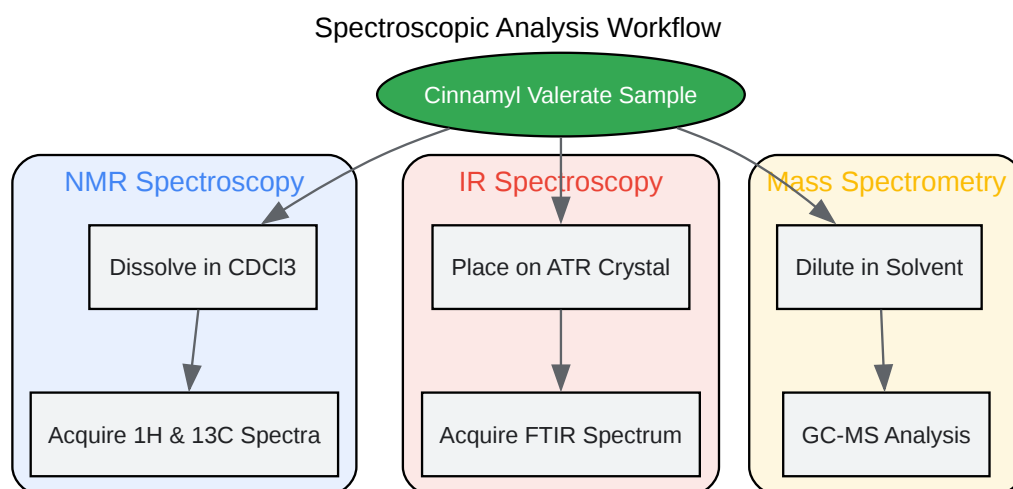
## Mass Spectrometry

#### Sample Preparation:

- For Gas Chromatography-Mass Spectrometry (GC-MS), dilute a small amount of **cinnamyl valerate** in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

Data Acquisition:

- Inject the sample into a GC-MS system.
- Use a suitable capillary column (e.g., DB-5ms).
- The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.
- Acquire data over a mass range of  $m/z$  40-400.



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Spectroscopic Analysis Workflow

## Conclusion

This guide provides a detailed summary of the expected spectroscopic data for **cinnamyl valerate** and outlines the standard experimental procedures for its synthesis and

characterization. The provided data and protocols serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the identification and analysis of this important ester.

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